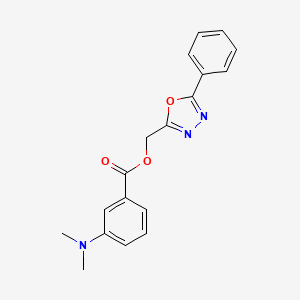
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is known for its stability and ability to participate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.
Mode of Action
It’s known that the compound acts as a ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the target protein’s structure and function, potentially altering cellular processes.
Biochemical Pathways
Given its potential interaction with oxidoreductase proteins , it may influence pathways involving oxidation-reduction reactions. These reactions are fundamental to numerous biological processes, including energy production and cellular defense mechanisms.
Result of Action
Similar compounds have shown antiviral and antimicrobial activities , suggesting that this compound may also have potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
It has been found that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, a related class of compounds, are potent inhibitors of Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, which plays an essential role in both development and adult mammalian biology .
Cellular Effects
Some oxadiazole derivatives have shown significant anti-inflammatory activity . They have been found to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats and inhibit the production of TNF-α and IL-1β in serum .
Molecular Mechanism
It is known that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones can inhibit Notum carboxylesterase activity by removing an essential palmitoleoyl moiety from Wnt proteins, thereby rendering them inactive .
Temporal Effects in Laboratory Settings
It is known that the effects of some oxadiazole derivatives can change over time .
Dosage Effects in Animal Models
Some oxadiazole derivatives have shown significant anti-inflammatory activity at certain dosages .
Metabolic Pathways
It is known that some oxadiazole derivatives can be metabolized in the body .
Transport and Distribution
It is known that some oxadiazole derivatives can be transported and distributed within cells .
Subcellular Localization
It is known that some oxadiazole derivatives can localize to specific compartments or organelles within cells .
Preparation Methods
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, which can be substituted with bromomethylphenyl or bromoalkyl groups. The resulting bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives. These esters are subsequently hydrolyzed in an aqueous methanol solution to form the final product .
Chemical Reactions Analysis
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Cyclization: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: It has shown promise in the development of anticancer drugs due to its ability to inhibit the growth of cancer cells.
Comparison with Similar Compounds
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate can be compared with other similar compounds, such as:
Raltegravir: An antiretroviral drug containing a 1,3,4-oxadiazole ring.
Zibotentan: An anticancer agent with a similar oxadiazole structure.
Coumarin-oxadiazole hybrids: These compounds exhibit antioxidant activity and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring with the dimethylamino benzoate moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21(2)15-10-6-9-14(11-15)18(22)23-12-16-19-20-17(24-16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGZKQQNDDGTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2,3-Dimethylphenoxy)propylamino]ethanol](/img/structure/B4990531.png)
![4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4990537.png)
![N-ethyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4990541.png)
methyl]phosphonate](/img/structure/B4990552.png)
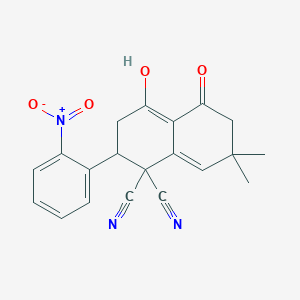
![(5Z)-1-(2-fluorophenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4990562.png)
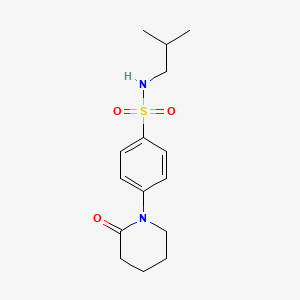
![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)
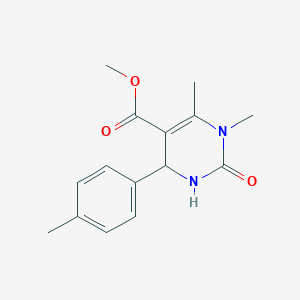
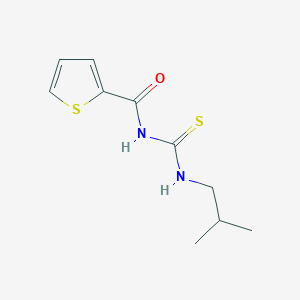
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)
![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
![4-(2-{[1-(3-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)
